molecular formula C15H15BrN2O2 B4111506 2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)propanamide

2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)propanamide

Cat. No.: B4111506
M. Wt: 335.20 g/mol
InChI Key: PRZVGODFJUWBNU-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)propanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenoxy group and a pyridinyl group, which contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-10-4-3-5-14(17-10)18-15(19)11(2)20-13-8-6-12(16)7-9-13/h3-9,11H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZVGODFJUWBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)propanamide typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.

    Coupling with Pyridinyl Group: The 4-bromophenol is then reacted with 6-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide linkage. This step is typically performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

    Final Product Formation: The resulting intermediate is then subjected to further purification steps, such as recrystallization or column chromatography, to obtain the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The bromine atom in the bromophenoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological membranes, while the pyridinyl group can bind to specific receptors or enzymes, modulating their activity. This dual interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(6-methyl-2-pyridinyl)propanamide
  • 2-(4-fluorophenoxy)-N-(6-methyl-2-pyridinyl)propanamide
  • 2-(4-iodophenoxy)-N-(6-methyl-2-pyridinyl)propanamide

Uniqueness

2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)propanamide stands out due to the presence of the bromine atom, which imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets, potentially leading to different pharmacological profiles and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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